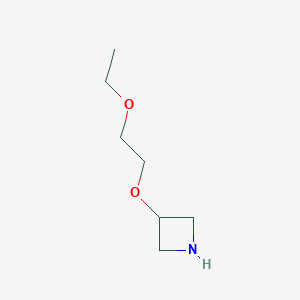
(3-Nitrooxetan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrooxetan-3-il)metanol es un compuesto químico que pertenece a la clase de los oxetanos, que son éteres cíclicos de cuatro miembros. Este compuesto se caracteriza por la presencia de un grupo nitro (-NO2) unido al anillo de oxetano y un grupo hidroximetilo (-CH2OH) en el mismo átomo de carbono. La estructura única de (3-Nitrooxetan-3-il)metanol lo convierte en un tema interesante para la investigación en diversos campos, incluyendo la síntesis orgánica y la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (3-Nitrooxetan-3-il)metanol normalmente implica la nitración de derivados de oxetano. Un método común es la nitración de oxetano-3-metanol utilizando ácido nítrico en presencia de un catalizador adecuado. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y la concentración para asegurar la formación selectiva del producto deseado.
Métodos de Producción Industrial: La producción industrial de (3-Nitrooxetan-3-il)metanol puede implicar procesos de nitración similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la destilación y la recristalización para obtener (3-Nitrooxetan-3-il)metanol de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: (3-Nitrooxetan-3-il)metanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El grupo nitro se puede reducir a un grupo amino (-NH2) en condiciones adecuadas.
Sustitución: El grupo nitro puede participar en reacciones de sustitución nucleofílica, dando lugar a la formación de diferentes derivados.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente para reacciones de oxidación.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o la reducción química con cloruro de estaño(II) (SnCl2) son métodos típicos para reducir el grupo nitro.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas.
Principales Productos Formados:
Oxidación: Formación de (3-Nitrooxetan-3-il)formaldehído o (3-Nitrooxetan-3-il)ácido carboxílico.
Reducción: Formación de (3-Aminooxetan-3-il)metanol.
Sustitución: Formación de diversos derivados de oxetano sustituidos.
Aplicaciones Científicas De Investigación
(3-Nitrooxetan-3-il)metanol tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos heterocíclicos.
Biología: Sus derivados se estudian por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como precursor de compuestos farmacéuticos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y resinas, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (3-Nitrooxetan-3-il)metanol depende de su aplicación específica. En los sistemas biológicos, el grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con los objetivos celulares. Estas interacciones pueden conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la inducción del estrés oxidativo. El grupo hidroximetilo también puede participar en enlaces de hidrógeno y otras interacciones, lo que influye en la actividad general del compuesto.
Compuestos Similares:
(3-Nitrooxetan-3-il)amina: Estructura similar, pero con un grupo amino en lugar de un grupo hidroximetilo.
(3-Nitrooxetan-3-il)ácido acético: Estructura similar, pero con un grupo ácido carboxílico en lugar de un grupo hidroximetilo.
(3-Nitrooxetan-3-il)formaldehído: Estructura similar, pero con un grupo aldehído en lugar de un grupo hidroximetilo.
Singularidad: (3-Nitrooxetan-3-il)metanol es único debido a la presencia de un grupo nitro y un grupo hidroximetilo en el anillo de oxetano. Esta combinación de grupos funcionales confiere una reactividad química distinta y un potencial para diversas aplicaciones en diversos campos.
Comparación Con Compuestos Similares
(3-Nitrooxetan-3-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
(3-Nitrooxetan-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(3-Nitrooxetan-3-yl)formaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
Uniqueness: (3-Nitrooxetan-3-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the oxetane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
1305208-05-2 |
|---|---|
Fórmula molecular |
C4H7NO4 |
Peso molecular |
133.10 g/mol |
Nombre IUPAC |
(3-nitrooxetan-3-yl)methanol |
InChI |
InChI=1S/C4H7NO4/c6-1-4(5(7)8)2-9-3-4/h6H,1-3H2 |
Clave InChI |
FWDARCPBVMBMLK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,2,4]Triazolo[4,3-a]pyrazine-3-carbaldehyde](/img/structure/B11923699.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-6-amine](/img/structure/B11923701.png)



![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)
![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)


